LSD1 Inhibitory Potency vs. Phenelzine
Bizine inhibits LSD1 with a Ki(inact) of 59 nM, representing a 95-fold increase in potency compared to the parent drug phenelzine (Ki(inact) = 5.6 µM) [1]. This substantial difference arises from the phenyl-butyrylamide appendage introduced to the phenelzine core, which dramatically enhances enzyme inactivation efficiency [1].
| Evidence Dimension | LSD1 inhibition potency |
|---|---|
| Target Compound Data | Ki(inact) = 59 nM |
| Comparator Or Baseline | Phenelzine: Ki(inact) = 5.6 µM (5,600 nM) |
| Quantified Difference | ~95-fold more potent |
| Conditions | In vitro biochemical assay; kinact/Ki(inact) determination |
Why This Matters
Procurement of Bizine ensures a sub-100 nM tool compound for LSD1, avoiding the micromolar concentrations required for phenelzine, which can introduce confounding cellular stress or non-specific effects.
- [1] Prusevich P, Kalin JH, Ming SA, et al. A selective phenelzine analogue inhibitor of histone demethylase LSD1. ACS Chem Biol. 2014;9(6):1284-1293. View Source
